3-Ethyl-2-oxopyrrolidine-3-carbonitrile

Description

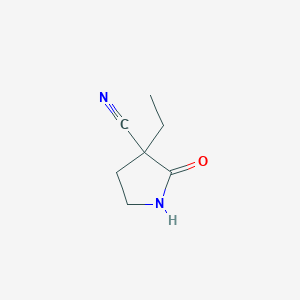

3-Ethyl-2-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a five-membered saturated ring system with a ketone group at position 2, an ethyl substituent, and a nitrile group at position 2. This compound’s structural features confer unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic intermediates. Key attributes include:

- Core structure: Pyrrolidine (saturated five-membered ring).

- Substituents: Ethyl and nitrile groups at C3, ketone at C2.

- Synthetic relevance: Likely synthesized via nucleophilic addition or cyclization reactions involving nitrile precursors.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-ethyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C7H10N2O/c1-2-7(5-8)3-4-9-6(7)10/h2-4H2,1H3,(H,9,10) |

InChI Key |

YWBKOGYEXZXVSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNC1=O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

Structural features :

- Core : Decahydro-1,6-naphthyridine (bicyclic, 10-membered saturated ring system).

- Substituents : Ethyl ester at C6, ketone at C2.

- Stereochemistry : Two isomers identified due to differing ring conformations.

Key differences :

- Ring size and rigidity: The naphthyridine core introduces greater conformational rigidity compared to the monocyclic pyrrolidine.

- Functional groups : The ester group (vs. nitrile in the target compound) alters polarity and hydrogen-bonding capacity.

- Synthesis : Prepared via hydrogenation of a diastereomeric oxime intermediate using Raney nickel, highlighting distinct synthetic pathways compared to simpler pyrrolidine derivatives .

Table 1: Comparative Data

Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile Derivatives

Structural features :

- Core : Spiro system combining indoline and pyrrolidine rings.

- Substituents : Nitrile at C3′, thiophene, indole, and methoxy groups.

- Conformation: Non-planar spiro junction introduces steric constraints.

Key differences :

- Electronic effects : The nitrile group in the spiro compound participates in conjugation with adjacent carbonyl groups, as evidenced by bond angles (e.g., O2—C25—N3 = 126.6°) .

- Applications : Such spiro compounds are often explored for biological activity (e.g., kinase inhibition), whereas the target pyrrolidine may serve as a building block.

Table 2: Structural Comparison

1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Structural features :

- Core : Dihydropyridine (partially unsaturated six-membered ring).

- Substituents : 3-Ethylphenyl at N1, methyl groups at C4 and C6, nitrile at C3.

Key differences :

- Aromaticity vs. saturation : The dihydropyridine core is less saturated than pyrrolidine, influencing redox properties.

- Substituent positioning : The 3-ethylphenyl group introduces steric bulk distinct from the target compound’s C3 ethyl group.

- Crystallographic data : Dihedral angles (e.g., C8–C9–C10 = 178.37°) indicate near-planar arrangements of substituents, contrasting with pyrrolidine’s puckered geometry .

Table 3: Functional Group Impact

| Property | This compound | 1-(3-Ethylphenyl)dihydropyridine-3-carbonitrile |

|---|---|---|

| Ring type | Fully saturated | Partially unsaturated |

| Key functional groups | Nitrile, ketone | Nitrile, ketone, aromatic phenyl |

| Steric hindrance | Moderate (ethyl at C3) | High (3-ethylphenyl at N1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.